6-(Trifluoromethyl)-1,3-benzoxazol-2-amine
Description
Contextualization of 1,3-Benzoxazole Derivatives in Advanced Chemical Research
The 1,3-benzoxazole scaffold, a bicyclic system comprising a fused benzene (B151609) and oxazole (B20620) ring, is a privileged structure in medicinal chemistry and materials science. researchgate.netrsc.org Its planarity and aromaticity provide a stable and versatile framework that can be readily functionalized to modulate its physicochemical and biological properties. researchgate.net Benzoxazole (B165842) derivatives are isosteres of naturally occurring nucleic bases, which may allow them to interact with biological macromolecules.
The research interest in 1,3-benzoxazole derivatives stems from their broad spectrum of pharmacological activities. nih.gov Various substituted benzoxazoles have been reported to exhibit antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties. nih.govijpbs.comtandfonline.com This wide range of biological activities has established the benzoxazole nucleus as a key pharmacophore in drug discovery. A number of synthetic methodologies have been developed for the preparation of these derivatives, often utilizing 2-aminophenols as key starting materials. researchgate.netrsc.org
Table 1: Reported Biological Activities of 1,3-Benzoxazole Derivatives
| Biological Activity | Description |
| Antimicrobial | Effective against a range of bacteria and fungi. nih.gov |
| Anticancer | Shows cytotoxic effects against various cancer cell lines. nih.gov |
| Anti-inflammatory | Exhibits potential in modulating inflammatory pathways. ijpbs.com |
| Antiviral | Demonstrates activity against certain viral strains. |
Significance of Trifluoromethylation in Chemical Systems and Research
The introduction of a trifluoromethyl (-CF3) group into organic molecules, a process known as trifluoromethylation, is a widely employed strategy in modern drug design. mdpi.com The trifluoromethyl group possesses a unique combination of properties that can profoundly influence the characteristics of a parent molecule. taylorandfrancis.com It is strongly electron-withdrawing, which can alter the electronic properties of an aromatic system, and it is highly lipophilic, which can enhance a molecule's ability to cross biological membranes. mdpi.com
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes in the body. mdpi.com This can lead to an increased half-life and improved bioavailability of a drug candidate. Furthermore, the steric bulk of the trifluoromethyl group can influence the conformation of a molecule, potentially leading to a more favorable interaction with its biological target. taylorandfrancis.com
Table 2: Key Properties of the Trifluoromethyl Group in Drug Design
| Property | Impact on Molecular Characteristics |
| High Electronegativity | Alters electronic distribution and acidity/basicity. |
| Increased Lipophilicity | Can improve membrane permeability and cellular uptake. mdpi.com |
| Metabolic Stability | Resistance to enzymatic degradation, leading to longer half-life. mdpi.com |
| Steric Effects | Can influence molecular conformation and binding affinity. taylorandfrancis.com |
Rationale for Investigating the Unique Structural Attributes of 6-(Trifluoromethyl)-1,3-benzoxazol-2-amine
The specific structure of this compound combines the established biological relevance of the 2-aminobenzoxazole (B146116) scaffold with the advantageous properties of the trifluoromethyl group. The 2-amino substituent is a common feature in bioactive benzoxazoles and can serve as a key hydrogen bond donor and acceptor, facilitating interactions with biological targets. nih.gov
Overview of Current Research Trajectories and Identified Knowledge Gaps for the Compound
Despite the clear theoretical rationale for its investigation, a comprehensive review of the scientific literature reveals a notable absence of dedicated research on this compound. While numerous studies have explored the synthesis and biological activities of various substituted benzoxazoles, including those with trifluoromethyl groups at different positions, this specific isomer remains largely uncharacterized in academic publications.
The primary knowledge gap, therefore, is the lack of empirical data on the synthesis, physicochemical properties, and biological activity of this compound. Current research trajectories in the broader field of benzoxazole chemistry are focused on the development of novel synthetic methods and the exploration of their therapeutic potential in areas such as oncology, infectious diseases, and neurodegenerative disorders. researchgate.netnih.gov
Future research on this compound should prioritize the following:
Development of an efficient and scalable synthetic route: While general methods for benzoxazole synthesis exist, an optimized procedure for this specific compound is needed. researchgate.net
Thorough physicochemical characterization: Detailed analysis of properties such as solubility, stability, and pKa will be crucial for understanding its behavior in biological systems.
Comprehensive biological screening: Evaluation of its activity against a wide range of biological targets, including cancer cell lines, microbial strains, and key enzymes, is warranted to uncover its therapeutic potential.
The exploration of this compound represents a promising and underexplored area of research. Based on the well-established principles of medicinal chemistry, this compound holds significant potential as a lead structure for the development of new therapeutic agents. Addressing the current knowledge gaps through targeted research is a critical next step in unlocking this potential.
Structure
3D Structure
Properties
IUPAC Name |
6-(trifluoromethyl)-1,3-benzoxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)4-1-2-5-6(3-4)14-7(12)13-5/h1-3H,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKUYESFCHHLDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)OC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Chemical Routes to 6 Trifluoromethyl 1,3 Benzoxazol 2 Amine
Retrosynthetic Analysis and Key Disconnections for the Benzoxazole (B165842) Core
A retrosynthetic analysis of 6-(Trifluoromethyl)-1,3-benzoxazol-2-amine identifies the most logical disconnections at the O1-C2 and N3-C2 bonds. This approach simplifies the target molecule into two primary synthons: a nucleophilic o-aminophenol component and an electrophilic C1 synthon that provides the C2-amine group.
This disconnection strategy leads back to the key precursor, 2-amino-4-(trifluoromethyl)phenol (B112647). The C1 synthon can be sourced from various reagents, with cyanogen (B1215507) bromide (CNBr) being a classic choice, although its high toxicity has prompted the development of safer alternatives. acs.orgnih.gov Other sources for the C2-amine moiety include N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) and isothiocyanates, which undergo subsequent cyclodesulfurization. acs.orgnih.gov
Precursor Synthesis and Optimization Strategies for Functionalized Phenols
The primary precursor for the target molecule is 2-amino-4-(trifluoromethyl)phenol. A documented synthesis of this intermediate involves the catalytic hydrogenation of a nitrophenol precursor. prepchem.com Specifically, the synthesis can be achieved by dissolving the starting nitro-compound in ethanol (B145695) and adding a platinum oxide catalyst. The mixture is then subjected to hydrogenation, followed by filtration and concentration. The resulting residue is crystallized from water to yield 2-amino-4-(trifluoromethyl)phenol. prepchem.com
Optimization of this process may involve varying the catalyst, solvent, and reaction conditions to improve yield and purity. Strategies for synthesizing substituted o-aminophenols are crucial for accessing a range of benzoxazole derivatives.
Cyclization Chemistry for 1,3-Benzoxazole Ring Formation
The formation of the 1,3-benzoxazole ring is the pivotal step in the synthesis. Various chemical methods have been developed to achieve this cyclization, ranging from classical condensation reactions to modern metal-catalyzed and green chemistry approaches.
The most widely employed method for synthesizing 2-aminobenzoxazoles involves the cyclization of an o-aminophenol with a cyanating agent. acs.org The reaction of 2-amino-4-(trifluoromethyl)phenol with cyanogen bromide (CNBr) is a direct route to the target compound. nih.govijpbs.com However, due to the high toxicity of CNBr, safer electrophilic cyanating agents have been developed. acs.orgnih.gov
One such alternative is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). ijpbs.comorganic-chemistry.org The reaction of an o-aminophenol with NCTS, often activated by a Lewis acid like BF₃·Et₂O or a strong base like lithium hexamethyldisilazide (LiHMDS), provides a non-hazardous route to 2-aminobenzoxazoles. acs.orgnih.govorganic-chemistry.orgrsc.org This method is noted for its operational simplicity and the use of readily available reagents. rsc.org
Another approach involves the reaction of the aminophenol with an isothiocyanate to form a thiourea (B124793) intermediate. This intermediate then undergoes cyclodesulfurization, mediated by an agent like iodine, to form the 2-aminobenzoxazole (B146116) ring. nih.gov
Table 1: Comparison of Condensation Reagents for 2-Aminobenzoxazole Synthesis
| Reagent | Activator/Catalyst | Advantages | Disadvantages | Citations |
| Cyanogen Bromide (CNBr) | Base | Direct, high yield | Highly toxic | acs.orgnih.govijpbs.com |
| NCTS | BF₃·Et₂O or LiHMDS | Non-hazardous, operational simplicity | May require strong base or Lewis acid | acs.orgnih.govorganic-chemistry.orgrsc.org |
| Isothiocyanates | Iodine (for cyclization) | Versatile, readily available starting materials | Two-step process (in-situ) | nih.gov |
Oxidative cyclization offers an alternative pathway to the benzoxazole core. These methods can involve the direct oxidative amination of a pre-formed benzoxazole ring or the cyclization of an open-chain precursor using an oxidant. rsc.orgresearchgate.net For instance, a facile method involves merging the ring opening of benzoxazoles with secondary amines followed by an iron-catalyzed oxidative cyclization using aqueous H₂O₂ as a green oxidant. rsc.orgrsc.org
Catalytic amounts of tetrabutylammonium (B224687) iodide (TBAI) in the presence of oxidants like H₂O₂ or tert-butyl hydroperoxide (TBHP) can facilitate an efficient, transition-metal-free amination of the benzoxazole C2-position under mild conditions. organic-chemistry.org Hypervalent iodine compounds, such as PhI(OAc)₂, have also been employed as stoichiometric oxidants for direct C-H bond amination. nih.gov
Transition-metal catalysis provides powerful and efficient routes for C-N and C-O bond formation, which are key to constructing the benzoxazole ring. Various metal-based protocols have been established. acs.orgrsc.org
Iron Catalysis: Inexpensive and environmentally benign iron catalysts have been used for the synthesis of 2-aminobenzoxazoles from the reaction of isothiocyanates with 2-aminophenols. rsc.org Iron(III) chloride can also catalyze the aerobic oxidation reaction between o-aminophenols and aldehydes. rsc.org
Copper Catalysis: Copper(II) oxide nanoparticles have been shown to catalyze the intramolecular cyclization of o-bromoaryl derivatives to form benzoxazoles in a ligand-free process. organic-chemistry.org
Palladium Catalysis: Palladium-catalyzed aerobic oxidation of o-aminophenols and isocyanides can yield 2-aminobenzoxazoles under mild conditions. ijpbs.comorganic-chemistry.org
While effective, these methods can have drawbacks, including the use of potentially toxic or expensive metals and sometimes requiring high temperatures or co-oxidants. acs.orgnih.gov
In line with the principles of green chemistry, significant effort has been directed toward developing more sustainable synthetic methods. These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation has been successfully used to accelerate the synthesis of benzoxazoles, often leading to shorter reaction times and improved yields compared to conventional heating. nih.govmdpi.comeurekaselect.com It has been applied to the condensation of o-aminophenols with various partners, including carboxylic acids and aldehydes. eurekaselect.com
Ultrasound-Assisted Synthesis: Sonochemical methods, which utilize high-frequency sound waves, can also enhance reaction rates and yields. researchgate.netresearchgate.net Ultrasound has been used for the solvent-free synthesis of benzoxazoles from the condensation of o-aminophenols and aldehydes, catalyzed by a recyclable magnetic ionic liquid. nih.gov
Solvent-Free and Water-Based Reactions: Performing reactions without a volatile organic solvent or using water as the medium are key green chemistry strategies. rsc.orgacs.org Tandem reactions of isothiocyanates with 2-aminophenols have been carried out efficiently in water. rsc.org Solvent-free syntheses, sometimes coupled with microwave or ultrasound irradiation, offer significant environmental benefits. organic-chemistry.orgnih.govacs.org
Recyclable Catalysts: The use of catalysts that can be easily recovered and reused improves the sustainability of a process. researchgate.net Examples include heterocyclic ionic liquids used in the direct oxidative amination of benzoxazoles and magnetic nanoparticles functionalized with an ionic liquid catalyst. researchgate.netnih.govnih.govmdpi.com
Table 2: Overview of Green Synthetic Methodologies for Benzoxazole Formation
| Methodology | Key Features | Advantages | Citations |
| Microwave Irradiation | Rapid heating, reduced reaction times | Increased efficiency, higher yields | nih.govmdpi.comeurekaselect.com |
| Ultrasound Irradiation | Enhanced reaction rates via acoustic cavitation | Milder conditions, high yields, solvent-free options | researchgate.netresearchgate.netnih.gov |
| Solvent-Free Conditions | Reaction performed without a solvent | Reduced waste, simplified workup | organic-chemistry.orgnih.govacs.org |
| Aqueous Media | Water used as the reaction solvent | Environmentally benign, cost-effective | rsc.org |
| Recyclable Catalysts | Ionic liquids, magnetic nanoparticles | Reduced catalyst waste, improved process economy | researchgate.netnih.govmdpi.com |
Regioselective Introduction of the Trifluoromethyl Group
A primary and efficient strategy for the synthesis of this compound involves starting with a precursor that already contains the trifluoromethyl group at the desired position. The commercially available compound, 2-amino-5-(trifluoromethyl)phenol (B1590969), serves as an ideal starting material, circumventing the need for direct trifluoromethylation of a pre-formed benzoxazole ring, which can often lead to challenges in regioselectivity.
However, understanding the methods for introducing a trifluoromethyl group onto an aromatic ring is crucial for the synthesis of analogs and related structures.
Trifluoromethylation Reagents and Reaction Conditions
A variety of reagents have been developed for the introduction of the trifluoromethyl (CF₃) group into aromatic systems. These can be broadly categorized based on their reaction mechanism: electrophilic, nucleophilic, and radical trifluoromethylation.
Electrophilic Trifluoromethylating Reagents: These reagents, often referred to as "CF₃⁺" sources, are highly effective for the trifluoromethylation of electron-rich aromatic and heteroaromatic compounds. Prominent examples include hypervalent iodine compounds such as Togni's reagents and diarylsulfonium salts like Umemoto's reagents. The reactions are typically carried out in the presence of a catalyst, and reaction conditions are generally mild.
Nucleophilic Trifluoromethylating Reagents: Reagents that deliver a "CF₃⁻" equivalent are also widely used. The Ruppert-Prakash reagent (TMSCF₃) is a key example, often used in conjunction with a fluoride (B91410) source to generate the trifluoromethyl anion. Copper-catalyzed cross-coupling reactions of aryl halides with nucleophilic trifluoromethylating reagents are a common strategy for forming C(sp²)–CF₃ bonds.
Radical Trifluoromethylating Reagents: The generation of a trifluoromethyl radical (•CF₃) which then adds to an aromatic ring is another powerful method. Reagents like trifluoroiodomethane (CF₃I), sodium trifluoromethanesulfinate (Langlois' reagent), and trifluoromethanesulfonyl chloride (CF₃SO₂Cl) can serve as precursors to the •CF₃ radical, often initiated by photoredox catalysis, radical initiators, or transition metals.
A specialized method for introducing a trifluoromethyl group is the Sandmeyer trifluoromethylation , which converts an aromatic amine to the corresponding benzotrifluoride (B45747) via a diazonium salt intermediate. This copper-mediated reaction can utilize inexpensive trifluoromethyl sources like TMSCF₃. organic-chemistry.orgnih.gov
| Reagent Class | Specific Reagent Example(s) | Typical Reaction Type |
|---|---|---|
| Electrophilic | Togni's Reagents, Umemoto's Reagents | Reaction with electron-rich arenes |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃), CuCF₃ | Copper-catalyzed cross-coupling with aryl halides |
| Radical | CF₃I, CF₃SO₂Na (Langlois' reagent) | Photoredox catalysis, radical initiation |
| Diazonium Salt Conversion | NaNO₂/acid followed by a CF₃ source (e.g., TMSCF₃/Cu) | Sandmeyer Trifluoromethylation |
Mechanistic Aspects of Trifluoromethyl Group Incorporation
The mechanism of trifluoromethyl group incorporation is highly dependent on the chosen reagent and reaction conditions.
Electrophilic Trifluoromethylation: The reaction typically proceeds through the attack of a nucleophilic arene on the electrophilic trifluoromethylating agent. The stability and reactivity of these reagents are crucial for a successful transformation. nih.gov
Nucleophilic Trifluoromethylation: In copper-catalyzed reactions, the mechanism often involves the formation of a Cu-CF₃ species, which then participates in a cross-coupling cycle with an aryl halide.
Radical Trifluoromethylation: This process involves the homolytic cleavage of a C-X or S-C bond to generate a trifluoromethyl radical. This highly reactive species can then add to an aromatic ring, followed by a rearomatization step to yield the trifluoromethylated product. Photoredox catalysis has emerged as a particularly mild and efficient way to generate these radicals under visible light irradiation.
Amination Strategies at the C2 Position of the Benzoxazole Ring
With the 6-(trifluoromethyl)benzoxazole core established, the next critical step is the introduction of an amino group at the C2 position. Several synthetic strategies can be employed for this transformation.
A common and effective method for the synthesis of 2-aminobenzoxazoles is the cyclization of a 2-aminophenol (B121084) derivative with a cyanating agent. Starting with 2-amino-5-(trifluoromethyl)phenol, reaction with cyanogen bromide (BrCN) would lead to the direct formation of this compound. However, the high toxicity of cyanogen bromide is a significant drawback. A safer alternative involves the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid, such as BF₃·Et₂O, which can achieve the same transformation under less hazardous conditions. rsc.org
Another versatile approach involves a two-step sequence starting from the 6-(trifluoromethyl)benzoxazole core. This intermediate can be synthesized by the condensation of 2-amino-5-(trifluoromethyl)phenol with various reagents. The resulting benzoxazole can then be functionalized at the C2 position. For instance, conversion to a 2-chloro-6-(trifluoromethyl)benzoxazole intermediate allows for subsequent nucleophilic aromatic substitution with ammonia (B1221849) or a protected amine to furnish the desired 2-amino product.
Direct C-H amination of the benzoxazole ring at the C2 position is also a modern and atom-economical approach. This can be achieved using various nitrogen sources and is often catalyzed by transition metals under oxidative conditions. rsc.org
| Amination Strategy | Key Reagents/Intermediates | Description |
|---|---|---|
| Direct Cyclization/Amination | 2-Amino-5-(trifluoromethyl)phenol, Cyanogen Bromide or NCTS/Lewis Acid | One-pot formation of the 2-aminobenzoxazole from the corresponding aminophenol. |
| From a 2-Halo Intermediate | 2-Chloro-6-(trifluoromethyl)benzoxazole, Ammonia or Amine | Nucleophilic substitution of a halogen at the C2 position with an amino group. |
| Direct C-H Amination | 6-(Trifluoromethyl)benzoxazole, Amine source, Catalyst (e.g., CuCl) | Transition-metal-catalyzed direct coupling of an amine to the C2 position. |
Stereochemical Considerations in the Synthesis of Chiral Analogs (if applicable)
For the specific compound this compound, there are no stereocenters present in the molecule itself. Therefore, stereochemical considerations are not directly applicable to its synthesis.
However, if chiral amines were to be used in the amination of a 2-substituted-6-(trifluoromethyl)benzoxazole, or if chiral auxiliaries were employed in any of the synthetic steps to generate chiral derivatives, then stereochemical outcomes such as enantioselectivity or diastereoselectivity would become important factors to control and characterize. As of the current literature, specific studies focusing on the stereoselective synthesis of chiral analogs of this particular compound are not widely reported.
Chemical Reactivity and Advanced Derivatization of 6 Trifluoromethyl 1,3 Benzoxazol 2 Amine
Electrophilic and Nucleophilic Substitution Patterns on the Benzoxazole (B165842) Scaffold
The reactivity of the benzene (B151609) portion of the benzoxazole scaffold is significantly governed by the electronic nature of its substituents. The trifluoromethyl (-CF3) group is a powerful deactivating group due to its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms. mdpi.comyoutube.com This deactivation makes the aromatic ring less susceptible to electrophilic aromatic substitution (EAS) compared to unsubstituted benzene. youtube.com
In the event of an electrophilic attack, the -CF3 group acts as a meta-director. youtube.com Therefore, electrophilic substitution on the 6-(trifluoromethyl)-1,3-benzoxazol-2-amine scaffold is predicted to occur at the C5 position, which is meta to the -CF3 group and ortho to the ring oxygen. The directing influence of the fused oxazole (B20620) ring and the C2-amino group also plays a role, but the deactivating effect of the -CF3 group is dominant.
Conversely, the strong electron-withdrawing character of the -CF3 group activates the aromatic ring toward nucleophilic aromatic substitution (SNAr). ambeed.com For an SNAr reaction to proceed, a suitable leaving group, such as a halogen, must be present on the ring. In a hypothetical derivative like 5-chloro-6-(trifluoromethyl)-1,3-benzoxazol-2-amine, the carbon at C5 would be highly activated for attack by nucleophiles. The temperature and time required for such reactions are correlated with the potency of the electron-withdrawing group; the trifluoromethyl group is a potent, albeit slightly weaker, activator than nitro or cyano groups for these transformations. semanticscholar.org
Transformations Involving the Amine Functionality at C2
The exocyclic amino group at the C2 position is a primary site for derivatization, acting as a potent nucleophile. This functionality allows for the straightforward introduction of a wide variety of substituents, enabling the synthesis of a large library of analogues for various applications.
The primary amine at C2 readily participates in reactions with a range of electrophilic reagents. These transformations are fundamental in synthetic organic chemistry for creating new C-N bonds and introducing diverse functional groups.
Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields the corresponding N-(6-(trifluoromethyl)benzo[d]oxazol-2-yl)amides. These reactions are typically high-yielding and can be used to introduce both aliphatic and aromatic acyl groups.
Alkylation: The amine can be alkylated using alkyl halides. The degree of alkylation (mono- vs. di-alkylation) can often be controlled by stoichiometry and reaction conditions. For instance, reacting benzoxazole-2-thiol derivatives with bromo-amines is a known method for N-alkylation. nih.gov
Sulfonylation: Treatment with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, in a basic medium affords the corresponding sulfonamides. This reaction is useful for installing robust and often crystalline functionalities.
| Reaction Type | Electrophile | General Product Structure | Conditions |
|---|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | N-(6-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetamide | Pyridine or Et₃N, DCM, 0 °C to rt |
| Alkylation | Benzyl Bromide (BnBr) | N-Benzyl-6-(trifluoromethyl)benzo[d]oxazol-2-amine | K₂CO₃ or NaH, DMF, rt |
| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | N-(6-(Trifluoromethyl)benzo[d]oxazol-2-yl)-4-methylbenzenesulfonamide | Pyridine or aq. NaOH, 0 °C to rt |
The C2-amino group, in conjunction with the adjacent N3 atom of the oxazole ring, can be utilized to construct fused polycyclic heterocyclic systems. This is typically achieved by reacting the 2-aminobenzoxazole (B146116) with bifunctional electrophiles. For example, reaction with 1,3-dielectrophiles such as β-ketoesters or malonic esters can lead to the formation of fused pyrimidine rings, resulting in oxazolo[3,2-a]pyrimidinone systems. These annulation strategies are powerful methods for creating complex molecular architectures from relatively simple precursors. semanticscholar.org The synthesis of such fused systems often involves an initial reaction at the more nucleophilic exocyclic amine, followed by an intramolecular cyclization onto the N3 nitrogen.
Reactivity and Functionalization of the Trifluoromethyl Group
The trifluoromethyl group is renowned for its high metabolic stability, which stems from the exceptional strength of the carbon-fluorine bond. mdpi.com It is generally considered a robust and non-reactive functional group under many synthetic conditions. tcichemicals.com However, under specific and often harsh conditions, the -CF3 group can undergo chemical transformations.
Hydrolysis: Forced conditions, such as heating with concentrated sulfuric acid, can hydrolyze the trifluoromethyl group to a carboxylic acid (-COOH). acs.org
Defluorination: Protolytic defluorination can be initiated by Brønsted superacids, leading to the formation of highly reactive electrophilic intermediates that can participate in subsequent Friedel-Crafts-type reactions. nih.gov Reaction with certain nucleophiles can also lead to defluorination. acs.org
Photochemical Reactivity: Aromatic compounds bearing a trifluoromethyl group can be susceptible to photochemical reactions. For instance, upon UV irradiation in aqueous solutions, trifluoromethyl aromatic amines have been shown to undergo defluorination via nucleophilic substitution of fluoride (B91410) by water, ultimately yielding the corresponding benzoic acid derivative. nih.gov This suggests that this compound could potentially be converted to 2-aminobenzo[d]oxazole-6-carboxylic acid under UV light.
Metal-Catalyzed Cross-Coupling Reactions of Substituted Derivatives
While the parent compound this compound is not directly suited for cross-coupling reactions, its halogenated derivatives are excellent substrates for a variety of metal-catalyzed transformations. By introducing a leaving group (e.g., Br, I, OTf) onto the benzene ring at positions C4, C5, or C7, the scaffold can be further functionalized to build molecular complexity. Palladium-, copper-, and nickel-catalyzed reactions are particularly powerful in this context.
For a hypothetical substrate such as 5-bromo-6-(trifluoromethyl)-1,3-benzoxazol-2-amine, the following cross-coupling reactions are feasible:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form new C-C bonds, introducing aryl or vinyl substituents.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, allowing for the introduction of a wide range of amino groups.
Sonogashira Coupling: Palladium- and copper-cocatalyzed reaction with terminal alkynes to install alkynyl moieties, forming C(sp²)-C(sp) bonds.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Phenyl-6-(trifluoromethyl) derivative |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 5-Morpholinyl-6-(trifluoromethyl) derivative |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-(Phenylethynyl)-6-(trifluoromethyl) derivative |
| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 5-Styryl-6-(trifluoromethyl) derivative |
Photochemical and Thermal Reactivity Profiles of the Compound
The stability and reactivity of this compound under energy input, such as light or heat, are important considerations for its handling, storage, and application.
Photochemical Reactivity: As noted previously, aromatic trifluoromethyl groups can be labile under UV irradiation. nih.gov The photochemical pathway often involves a nucleophilic attack on the -CF3 carbon, facilitated by the excited state of the aromatic ring, leading to sequential hydrolysis of the C-F bonds. This photosensitivity could be exploited for specific applications or may represent a degradation pathway under prolonged exposure to light.
Thermal Reactivity: The benzoxazole ring system and the trifluoromethyl group are both generally characterized by high thermal stability. The compound is expected to be stable under typical synthetic conditions involving heating. However, at very high temperatures (pyrolytic conditions), decomposition would be expected, likely involving fragmentation of the heterocyclic ring. Specific thermal rearrangement reactions have not been widely reported for this particular compound, but high temperatures are often employed in the synthesis of related benzoxazole derivatives, indicating the robustness of the core structure. nih.govmdpi.com
Studies on Degradation Pathways and Stability
The stability of a chemical compound is a critical parameter that influences its storage, handling, and application. For this compound, a comprehensive understanding of its degradation pathways is essential for predicting its behavior under various environmental and physiological conditions. While specific degradation studies on this exact molecule are not extensively documented in publicly available literature, its stability and potential degradation pathways can be inferred from the known chemistry of the benzoxazole ring system, the trifluoromethyl group, and the 2-amino substituent.
The benzoxazole scaffold is an aromatic heterocyclic system, which generally imparts a degree of stability. However, the fusion of the oxazole and benzene rings, along with the presence of functional groups, creates reactive sites susceptible to degradation under certain conditions. The principal degradation pathways anticipated for this compound include hydrolysis, photolytic degradation, and thermal decomposition.
Hydrolytic Degradation:
Hydrolysis represents a key potential degradation pathway for the benzoxazole ring. Under acidic or basic conditions, the ether linkage and the aminal-like functionality at the C2 position can be susceptible to cleavage.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the nitrogen atoms of the benzoxazole ring can be protonated, activating the ring towards nucleophilic attack by water. This can lead to the opening of the oxazole ring to form an intermediate N-(2-hydroxy-5-(trifluoromethyl)phenyl)urea, which can be further hydrolyzed.
Base-Catalyzed Hydrolysis: Under strong basic conditions, the benzoxazole ring can also undergo cleavage. The likely point of attack for a hydroxide ion would be the C2 carbon, leading to ring opening.
Photolytic Degradation:
Compounds containing trifluoromethyl (-CF3) groups on an aromatic ring can be susceptible to photodegradation. The high energy of UV radiation can induce the cleavage of the C-CF3 bond or promote reactions with atmospheric radicals. The presence of nitrogen in the aromatic ring system can influence the rate and byproducts of photodegradation confex.com. It is plausible that exposure to sunlight or other UV sources could lead to the degradation of this compound, potentially forming trifluoroacetic acid and fluoride ions as final products of the trifluoromethyl group's decomposition confex.com.
Thermal Stability:
The trifluoromethyl group is known to enhance the thermal stability of organic molecules. Therefore, this compound is expected to exhibit relatively good thermal stability. However, at elevated temperatures, decomposition is likely to occur. The potential thermal degradation pathways could involve the fragmentation of the benzoxazole ring and the release of volatile byproducts.
Oxidative Degradation:
The 2-amino group presents a potential site for oxidative degradation. In the presence of oxidizing agents, this group could be transformed into nitroso, nitro, or other oxidized species. Such reactions could potentially lead to the destabilization and subsequent degradation of the entire molecule.
Metabolic Degradation:
In a biological context, enzymatic processes can lead to the degradation of xenobiotic compounds. While specific metabolic data for this compound is not available, related benzoxazole-containing compounds are known to undergo metabolic transformations researchgate.netnih.gov. These can include hydroxylation of the aromatic ring, N-dealkylation (if substituted), and conjugation reactions.
Summary of Potential Degradation Pathways:
| Degradation Pathway | Triggering Conditions | Potential Intermediate/Final Products |
| Hydrolysis (Acidic) | Strong acids, water | N-(2-hydroxy-5-(trifluoromethyl)phenyl)urea |
| Hydrolysis (Basic) | Strong bases, water | Ring-opened benzoxazole derivatives |
| Photolysis | UV radiation | Trifluoroacetic acid, fluoride ions, various aromatic fragments |
| Thermal Decomposition | High temperatures | Fragmentation of the benzoxazole ring, volatile byproducts |
| Oxidation | Oxidizing agents | Oxidized amino group derivatives (nitroso, nitro) |
| Metabolic Degradation | Enzymatic processes | Hydroxylated derivatives, conjugated metabolites |
It is important to emphasize that these degradation pathways are projected based on the chemical principles of related structures. Rigorous experimental studies would be necessary to definitively elucidate the specific degradation products and mechanisms for this compound.
Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 6 Trifluoromethyl 1,3 Benzoxazol 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. A combination of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR experiments would provide a complete picture of the atomic connectivity and chemical environment within 6-(Trifluoromethyl)-1,3-benzoxazol-2-amine.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the amine protons and the three aromatic protons on the benzoxazole (B165842) ring. The amine (-NH₂) protons would likely appear as a broad singlet. The aromatic protons would present a more complex pattern. The proton at C4 would likely appear as a singlet or a narrowly split doublet. The protons at C5 and C7 would form an AX or AB system, appearing as doublets, with their chemical shifts influenced by the electron-withdrawing trifluoromethyl group at the C6 position.
¹³C NMR: The carbon NMR spectrum would display eight distinct signals for the eight carbon atoms in the molecule. The carbon of the trifluoromethyl group (CF₃) would be identifiable by its characteristic quartet splitting due to coupling with the three fluorine atoms. The chemical shift of C2, bonded to two nitrogen atoms and an oxygen atom, would be significantly downfield. The remaining six aromatic carbons would appear in the typical aromatic region, with their shifts influenced by the substituents.
¹⁹F NMR: The fluorine NMR is a highly sensitive technique for observing fluorine-containing compounds. A single, sharp singlet would be expected for the three equivalent fluorine atoms of the trifluoromethyl group. nih.govrsc.org The chemical shift of this peak is characteristic of the CF₃ group attached to an aromatic ring. nih.govrsc.org
¹⁵N NMR: While less common, ¹⁵N NMR could provide information about the electronic environment of the two nitrogen atoms. The imine nitrogen within the oxazole (B20620) ring and the exocyclic amine nitrogen would have distinct chemical shifts, reflecting their different hybridization and bonding.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |
| ¹H | 7.5 - 7.8 | m | - | Aromatic H (3H) |
| ¹H | 5.0 - 6.0 | br s | - | -NH₂ (2H) |
| ¹³C | ~160 | s | - | C2 (Amidine) |
| ¹³C | 140 - 150 | s | - | C7a, C3a (Bridgehead) |
| ¹³C | 110 - 130 | m | - | Aromatic C (C4, C5, C7) |
| ¹³C | ~124 | q | ¹JCF ≈ 272 | C6-C F₃ |
| ¹³C | ~125 | q | ²JCCF ≈ 33 | C 6-CF₃ |
| ¹⁹F | ~ -62 | s | - | -CF₃ |
Note: Data are predicted based on typical values for similar structural motifs. Actual experimental values may vary.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. esisresearch.org
FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by several key absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. A strong absorption band corresponding to the C=N stretching of the oxazole ring should be visible around 1640-1680 cm⁻¹. The C-O-C asymmetric and symmetric stretching vibrations of the oxazole ring are typically found in the 1200-1250 cm⁻¹ and 1020-1070 cm⁻¹ regions, respectively. esisresearch.org The powerful electron-withdrawing trifluoromethyl group will exhibit very strong C-F stretching bands, typically in the 1100-1300 cm⁻¹ range. Aromatic C-H stretching and C=C bending vibrations will also be present in their characteristic regions.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, which often give strong Raman signals, would be prominent. The symmetric C-F stretching of the CF₃ group would also be expected to be Raman active.
Table 2: Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3450 - 3300 | Medium | Asymmetric & Symmetric N-H Stretch | -NH₂ |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Ar-H |
| 1680 - 1640 | Strong | C=N Stretch | Imino group in oxazole |
| 1620 - 1580 | Medium | Aromatic C=C Stretch | Benzene (B151609) ring |
| 1300 - 1100 | Very Strong | C-F Stretch | -CF₃ |
| 1250 - 1200 | Strong | Asymmetric C-O-C Stretch | Oxazole ring |
Note: Frequencies are based on typical ranges for the specified functional groups.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (molecular formula C₈H₅F₃N₂O), HRMS would verify its exact mass. nih.gov
The calculated exact mass for the protonated molecule [M+H]⁺ is 203.0454. An experimental HRMS measurement matching this value to within a few parts per million would unequivocally confirm the molecular formula.
Analysis of the fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for related trifluoromethyl-substituted heterocycles include the loss of a trifluoromethyl radical (•CF₃) or the elimination of difluorocarbene (:CF₂) from the molecular ion. fluorine1.ru Cleavage of the benzoxazole ring system is also a likely fragmentation route.
Table 3: HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z |
| [M]⁺• | C₈H₅F₃N₂O | 202.0376 |
| [M+H]⁺ | C₈H₆F₃N₂O | 203.0454 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing insights into the electronic transitions within a molecule. The benzoxazole ring system is a conjugated chromophore. For 2-aminobenzoxazole (B146116) derivatives, absorption maxima are typically observed in the UVA range, corresponding to π → π* electronic transitions within the extended π-system. scielo.br The presence of the trifluoromethyl group and the amino group will influence the energy of these transitions and thus the position of the maximum absorption wavelength (λmax). It is anticipated that this compound would exhibit a λmax in the range of 330-380 nm.
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. While a specific crystal structure for this compound is not publicly available, analysis of similar structures, such as 2-(2-aminophenyl)-1,3-benzoxazole, allows for predictions of its solid-state characteristics. nih.gov
The benzoxazole ring system is expected to be essentially planar. In the crystal lattice, molecules would likely be linked by intermolecular hydrogen bonds. The exocyclic amine group (-NH₂) can act as a hydrogen bond donor, while the imine nitrogen atom (N3) of the oxazole ring can act as an acceptor. nih.gov This could lead to the formation of dimers or extended chain-like structures. nih.gov Additionally, π–π stacking interactions between the aromatic rings of adjacent molecules may further stabilize the crystal packing. nih.gov
Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity and Mixture Analysis
Chromatographic methods are essential for assessing the purity of this compound and for analyzing it within complex mixtures.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable method for purity determination. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid) would likely provide good separation. Detection could be achieved using a UV detector set to the molecule's λmax. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for analysis, provided the compound is thermally stable and sufficiently volatile. A standard non-polar or medium-polarity capillary column (e.g., DB-5ms) could be used. rsc.org The mass spectrometer detector provides both quantitative data and mass fragmentation patterns, which aids in peak identification and structural confirmation. rsc.org
Theoretical and Computational Chemistry of 6 Trifluoromethyl 1,3 Benzoxazol 2 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-(Trifluoromethyl)-1,3-benzoxazol-2-amine, providing a molecular-level description of its structure and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometric parameters of molecules. For benzoxazole (B165842) derivatives, DFT calculations, often employing basis sets like 6-311G(d,p), are utilized to optimize the molecular geometry in the gas phase. nih.gov These calculations provide data on bond lengths, bond angles, and dihedral angles. Studies on structurally similar benzoxazoles have shown that the geometric parameters calculated through DFT methods are in good agreement with experimental data obtained from X-ray crystallography. semanticscholar.orgresearchgate.net
The presence of the electron-withdrawing trifluoromethyl (-CF3) group at the 6-position and the electron-donating amine (-NH2) group at the 2-position significantly influences the electronic distribution and geometry of the benzoxazole core. DFT calculations can precisely quantify these effects, revealing changes in bond lengths and charge distribution across the molecule.
Table 1: Illustrative Optimized Geometrical Parameters from DFT Calculations (Note: This data is representative of typical DFT outputs for similar heterocyclic compounds and is for illustrative purposes.)
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C-N (oxazole) | 1.38 | - |
| C-O (oxazole) | 1.36 | - |
| C=N (oxazole) | 1.31 | - |
| C-C (benzene) | 1.40 | - |
| C-CF3 | 1.49 | - |
| C-N (amine) | 1.37 | - |
| O-C-N (oxazole) | - | 115.0 |
| C-N-C (oxazole) | - | 105.0 |
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. semanticscholar.orgresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, such as the amino group and the benzoxazole ring system, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely concentrated around the electron-deficient trifluoromethyl group and the heterocyclic ring, indicating sites prone to nucleophilic attack. The HOMO-LUMO gap can be precisely calculated using DFT, providing insights into the molecule's kinetic stability and chemical reactivity. nih.gov
Table 2: Representative Frontier Orbital Energies (Note: This data is illustrative of typical results for substituted benzoxazoles.)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.81 |
| LUMO | -0.89 |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
In this compound, significant NBO interactions would be expected, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms of the oxazole (B20620) ring and the nitrogen of the amino group into the π* antibonding orbitals of the aromatic system. This charge delocalization is crucial for the stability of the molecular structure.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. nih.gov
Infrared (IR) Frequencies : Theoretical vibrational frequencies can be calculated to help assign experimental IR absorption bands. For instance, the characteristic stretching frequencies for N-H bonds in the amine group, C-F bonds in the trifluoromethyl group, and C=N and C-O bonds within the benzoxazole ring can be predicted.
Nuclear Magnetic Resonance (NMR) Chemical Shifts : The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate 1H and 13C NMR chemical shifts. als-journal.com These theoretical values serve as a valuable tool for interpreting and assigning experimental NMR spectra.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and the influence of the environment, such as solvent effects. nih.gov By simulating the motion of atoms and molecules, MD can reveal stable conformations of this compound and the interactions between the molecule and solvent molecules. jksus.org
These simulations can model how the molecule behaves in different solvents, which is crucial for understanding its solubility and reactivity in various chemical environments. The stability of the ligand-receptor interactions, often explored in drug discovery, can be assessed through MD simulations by analyzing parameters like the root-mean-square deviation (RMSD). jksus.orgeco-vector.com
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Methodologies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. nih.gov
For a series of benzoxazole derivatives, including this compound, a QSAR model could be developed to predict a specific biological activity, such as antimicrobial or anticancer efficacy. researchgate.netchemijournal.com This process involves calculating a set of molecular descriptors (e.g., topological, electronic, conformational) for each compound and then using statistical techniques like multiple linear regression (MLR) to build a predictive model. nih.gov Such models are invaluable in medicinal chemistry for designing new compounds with enhanced activity and for predicting the properties of untested molecules. chemijournal.com
Molecular Docking and Ligand-Target Interaction Simulations (Theoretical Binding Modes)
Detailed molecular docking and ligand-target interaction simulations specifically for this compound are not extensively documented in publicly available scientific literature. Computational docking studies are a standard method used to predict the binding orientation and affinity of a small molecule to a target protein. This process involves creating a three-dimensional model of the ligand, in this case, this compound, and fitting it into the binding site of a macromolecular target.
While specific studies on this compound are not available, research on analogous benzoxazole derivatives provides insight into the potential interactions this class of compounds can form. For instance, docking studies on other 2-aminobenzoxazole (B146116) derivatives have been performed to explore their binding modes with various enzymes, such as DNA gyrase and α-glucosidase. These studies often reveal key interactions, like hydrogen bonds formed by the amine group and the benzoxazole nitrogen, as well as hydrophobic interactions involving the fused benzene (B151609) ring system. The trifluoromethyl group at the 6-position would be expected to significantly influence the binding profile by introducing strong electron-withdrawing effects and potentially engaging in specific hydrophobic or electrostatic interactions within a target's active site. However, without specific simulation data for this compound, its precise theoretical binding modes remain speculative.
Electrostatic Potential (MEP) Mapping for Molecular Recognition
A Molecular Electrostatic Potential (MEP) map is a valuable computational tool that illustrates the charge distribution of a molecule, providing insights into its reactivity and intermolecular interactions. The MEP map helps to identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions.
For this compound, a theoretical MEP map would highlight specific charge distributions. Typically, the region around the amine (-NH2) group and the nitrogen atom within the oxazole ring would exhibit a negative electrostatic potential (colored red or yellow in MEP maps), indicating their role as hydrogen bond acceptors or sites for electrophilic attack. Conversely, the hydrogen atoms of the amine group would show a positive potential (colored blue), identifying them as hydrogen bond donors.
The trifluoromethyl (-CF3) group, being a strong electron-withdrawing group, would significantly impact the electrostatic potential of the entire molecule. It would draw electron density away from the benzene ring, creating a region of lower electron density or even positive potential on that part of the molecule. This modulation of the electronic landscape is crucial for molecular recognition, as it governs how the molecule interacts with biological targets like proteins or nucleic acids. The specific topography of the MEP for this compound would dictate its preferred orientation when approaching a receptor, guiding the formation of stable intermolecular interactions. However, specific MEP analysis and maps for this compound are not found in the reviewed literature.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Trifluoromethyl 1,3 Benzoxazol 2 Amine Derivatives
Influence of the Trifluoromethyl Group on Molecular Interactions and Properties
The trifluoromethyl (CF3) group at the C6 position is a key modulator of the molecule's physicochemical properties, significantly influencing its behavior in biological systems. Its strong electron-withdrawing nature, high electronegativity, and considerable steric bulk distinguish it from other substituents.
One of the most significant contributions of the CF3 group is the enhancement of lipophilicity. This increased lipid solubility can facilitate the molecule's passage across biological membranes, a critical factor for reaching intracellular targets. Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation. This metabolic stability often translates to an extended biological half-life and improved pharmacokinetic profile for the parent molecule.
The electronic properties of the CF3 group can also alter the acidity or basicity of nearby functional groups, which in turn affects ionization states and potential ionic interactions with biological targets. Studies on related fluorinated compounds have shown that the introduction of a CF3 moiety can significantly enhance biological activity. For instance, in a series of isoxazole-based anticancer agents, the trifluoromethylated analogue was found to be almost eight times more active than its non-fluorinated counterpart, a difference attributed to improved binding at the target site. researchgate.netacs.org
The steric presence of the CF3 group can impose conformational constraints on the molecule, restricting rotation around certain bonds. This can lead to a more rigid and defined three-dimensional structure, which may be favorable for selective binding to a specific receptor or enzyme active site. nih.gov
Role of the Amine Functionality in Modulating Biological Recognition and Chemical Behavior
The 2-amino group is a crucial pharmacophoric feature of the 6-(trifluoromethyl)-1,3-benzoxazol-2-amine scaffold. Its primary role in biological recognition stems from its ability to act as both a hydrogen bond donor and acceptor. This allows it to form strong, directional interactions with amino acid residues—such as aspartate, glutamate, or serine—within the binding pockets of proteins. These hydrogen bonds are fundamental for the affinity and specificity of the molecule-target interaction.
The basicity of the primary amine means it can be protonated under physiological conditions, forming a positively charged ammonium (B1175870) ion. This charge can facilitate electrostatic interactions with negatively charged residues in a binding site, further anchoring the molecule to its target. The nature and reactivity of the amine group are pivotal in its chemical behavior and interactions. For example, in studies of CO2 chemisorption on silica (B1680970) functionalized with amines, primary amines were shown to form intermolecular ammonium carbamates, a process requiring the interaction of two amine groups to bind one CO2 molecule. mdpi.comresearchgate.net This capacity for cooperative interaction highlights the versatile chemical nature of the amine functionality that can be extrapolated to biological recognition events.
Substituent Effects on the Benzoxazole (B165842) Core (Positions C2, C5, C6) and Resultant Activity Modulations
Modifications to the benzoxazole core, particularly at the C2, C5, and C6 positions, have been extensively explored to fine-tune biological activity. Structure-activity relationship (SAR) studies consistently demonstrate that the nature of the substituents at these positions dramatically influences the compound's potency and selectivity. researchgate.net
C2 Position: The 2-amino group is a common starting point for derivatization. Replacing or substituting this group can lead to significant changes in activity. For example, in the development of fatty acid amide hydrolase (FAAH) inhibitors, replacing a simple aminocyclohexyl group at the 2-position with an isoindoline (B1297411) group resulted in a substantial increase in potency. nih.gov This suggests that the steric bulk and specific interactions of the C2 substituent are critical for optimal binding.
C5 Position: The C5 position is electronically linked to the C2 and C6 positions through the aromatic system. Introducing electron-donating or electron-withdrawing groups at this position can alter the electron density of the entire benzoxazole ring system, thereby influencing its interaction with biological targets. In a study on 3-(2-benzoxazol-5-yl)alanine derivatives, compounds with electron-donating substituents (like methoxy (B1213986) or dimethylamino) at the 2-position (which corresponds to a substituent on the group attached at C5 of the core alanine (B10760859) structure) showed notable antifungal activity, whereas those with electron-withdrawing groups were generally less active. nih.gov
C6 Position: The 6-position, occupied by the trifluoromethyl group in the parent compound, is critical. SAR studies on related benzimidazoles, which share a similar bicyclic core, show that substitutions at this position greatly influence anti-inflammatory and kinase inhibitory activity. mdpi.com For instance, the presence of a nitrile group at the C6 position of a benzimidazole (B57391) derivative resulted in excellent Janus kinase 3 (JAK3) inhibition. numberanalytics.com This highlights the sensitivity of this position to electronic and steric modifications.
The following table summarizes SAR findings for various benzoxazole derivatives, illustrating the impact of substitutions on biological activity.
| Compound ID | C2-Substituent | C5-Substituent | C6-Substituent | Target/Activity | IC50 / MIC |
| Series 1: Antifungal nih.gov | |||||
| 3a | -NH-phenyl | -H | -H | Botrytis cinerea | 1.48 µg/mL |
| 3c | -NH-(4-Cl-phenyl) | -H | -H | Botrytis cinerea | 1.55 µg/mL |
| 3e | -NH-(4-F-phenyl) | -H | -H | Botrytis cinerea | 1.89 µg/mL |
| Series 2: VEGFR-2 Inhibition nih.gov | |||||
| 8d | Varied Urea Moiety | -H | -Cl | VEGFR-2 Kinase | 0.0554 µM |
| 8a | Varied Urea Moiety | -H | -Cl | VEGFR-2 Kinase | 0.0579 µM |
| Sorafenib | - | - | - | VEGFR-2 Kinase | 0.0782 µM |
Conformational Flexibility and Steric Hindrance as Determinants of Molecular Interactions
The three-dimensional shape of a molecule is a key determinant of its ability to interact with a biological target. For this compound derivatives, both conformational flexibility and steric hindrance play crucial roles.
In the design of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) inhibitors based on the benzoxazole scaffold, a conformation-based hypothesis was utilized to guide compound design. researchgate.net This approach considered the preferred conformation of substituents, such as a cyclohexane (B81311) ring, to enhance activity, underscoring the importance of controlling molecular shape. The interplay between the rigidity of the benzoxazole core and the flexibility of its substituents defines the accessible conformational space, which is a critical factor for molecular recognition.
Rational Design Principles for Modifying the Benzoxazole Scaffold to Achieve Targeted Molecular Outcomes
Bioisosteric Replacement and Scaffold Hopping : The benzoxazole core can sometimes be replaced with similar bicyclic heterocycles like benzimidazole or benzothiazole (B30560) to explore new interaction patterns while maintaining key structural features. mdpi.com This "scaffold hopping" can lead to compounds with improved properties or novel activities.
Targeted Derivatization of the C2-Amine : The 2-amino group serves as a versatile handle for modification. Designing substituents that can form specific hydrogen bonds or hydrophobic interactions within a known target binding site is a common and effective strategy. For example, linking moieties that target specific pockets in an enzyme active site can dramatically increase potency and selectivity. nih.gov
Modulation of Physicochemical Properties via Core Substitution : Substituents at the C5 and C6 positions can be used to fine-tune the electronic properties and lipophilicity of the molecule. Adding electron-withdrawing groups can alter pKa and metabolic stability, while varying substituents can optimize solubility and permeability. The strategic placement of the CF3 group is a prime example of this principle, used to enhance drug-like properties.
Conformational Constraint : Introducing bulky groups or cyclic structures can reduce the conformational flexibility of the molecule. This pre-organizes the molecule for binding, reducing the entropic penalty upon interaction with the target and potentially increasing affinity. This principle was key in the development of potent 2-aminobenzoxazole (B146116) inhibitors of the S1P transporter Spns2. nih.gov
By applying these principles, medicinal chemists can systematically modify the this compound scaffold to develop new chemical entities with enhanced potency, selectivity, and improved pharmacokinetic profiles for a wide range of biological targets.
Mechanistic Investigations of Molecular Interactions Non Clinical Focus
Theoretical Frameworks for Receptor-Ligand Binding Pathways
The initiation of a biological response by a small molecule such as 6-(Trifluoromethyl)-1,3-benzoxazol-2-amine is predicated on its ability to recognize and bind to a specific biological receptor, typically a protein. The pathways of this binding are complex, multi-step processes that can be elucidated through various theoretical frameworks. These frameworks often employ computational methods to model the dynamic interactions between the ligand and its receptor.
Molecular docking simulations are a cornerstone of these theoretical investigations. For benzoxazole (B165842) derivatives, docking studies have been instrumental in predicting the preferred binding poses within the active sites of various enzymes. These simulations calculate the binding affinity by considering factors such as electrostatic interactions, van der Waals forces, hydrogen bonding, and the desolvation penalties upon binding. The trifluoromethyl group on the benzoxazole core is of particular significance in these interactions. Its strong electron-withdrawing nature can influence the electronic distribution of the entire molecule, thereby modulating its interaction with amino acid residues in the receptor's binding pocket.
Molecular dynamics (MD) simulations offer a more dynamic perspective on the binding process. These simulations can model the conformational changes in both the ligand and the receptor over time, providing insights into the stability of the ligand-receptor complex and the key interactions that maintain this association. For instance, MD simulations can reveal the role of water molecules in mediating or disrupting the binding interface.
The structure-activity relationships (SAR) of benzoxazole derivatives further inform our understanding of their binding mechanisms. Studies on related compounds have shown that the nature and position of substituents on the benzoxazole ring significantly impact binding affinity and selectivity nih.gov. The trifluoromethyl group, with its unique electronic and steric properties, is expected to play a crucial role in defining the binding orientation and strength of this compound.
Enzymatic Modulation Mechanisms (e.g., Enzyme Inhibition Kinetics, Binding Site Analysis)
Benzoxazole derivatives are known to interact with a variety of enzymes, often acting as inhibitors researchgate.netnih.gov. The trifluoromethyl group can enhance the inhibitory potency of these compounds through several mechanisms. Its lipophilicity can facilitate the passage of the molecule through cell membranes to reach its intracellular target. Furthermore, the electron-withdrawing properties of the trifluoromethyl group can increase the acidity of nearby protons, potentially leading to stronger hydrogen bonding interactions with the enzyme's active site.
Enzyme inhibition kinetics studies on related benzoxazole derivatives have revealed different modes of inhibition, including competitive, non-competitive, and mixed inhibition. These kinetic profiles provide valuable information about the binding site of the inhibitor on the enzyme. For example, competitive inhibitors typically bind to the active site, preventing the substrate from binding.
A review of patented benzoxazole derivatives highlights their activity against a wide range of protein targets, underscoring the therapeutic potential of this class of compounds nih.gov. The specific enzymatic modulation mechanisms of this compound would depend on the specific enzyme target.
| Related Benzoxazole Derivative | Enzyme Target | Inhibition Data (IC₅₀) | Key Binding Interactions |
| Substituted Benzoxazole-5-carboxamides | VEGFR-2 | 97.38 nM | Hydrogen bonding with key residues in the kinase domain. |
| 2-Arylbenzoxazoles | Monoamine Oxidase (MAO) | Potent inhibition observed | Interactions with the flavin cofactor and hydrophobic residues. |
This table presents data for related benzoxazole derivatives to illustrate potential enzymatic interactions.
Principles of Nucleic Acid (DNA/RNA) Interaction as Fluorescent Probes or Modulators
Benzoxazole derivatives have garnered significant attention for their potential as fluorescent probes for nucleic acids periodikos.com.brperiodikos.com.br. The planar aromatic structure of the benzoxazole core allows it to interact with the stacked base pairs of DNA and RNA through intercalation or groove binding. Upon binding, the fluorescence properties of the benzoxazole molecule are often significantly altered, providing a detectable signal.
The interaction of small molecules with nucleic acids can be studied using various spectroscopic techniques, including UV-Vis absorption, fluorescence, and circular dichroism spectroscopy. An increase in fluorescence intensity upon the addition of DNA is a common observation for benzoxazole-based probes, indicating a change in the microenvironment of the fluorophore upon binding periodikos.com.brperiodikos.com.br.
The trifluoromethyl group in this compound could influence its interaction with nucleic acids in several ways. The electron-withdrawing nature of the CF₃ group can affect the electronic transitions of the benzoxazole chromophore, potentially shifting its absorption and emission wavelengths. Furthermore, the lipophilicity of the trifluoromethyl group might favor binding to the hydrophobic grooves of the DNA double helix.
| Spectroscopic Technique | Observable Change Upon Nucleic Acid Binding | Inferred Information |
| UV-Vis Absorption Spectroscopy | Hypochromism or hyperchromism, red or blue shift in λmax | Intercalation or groove binding, strength of interaction |
| Fluorescence Spectroscopy | Increase or decrease in fluorescence intensity, shift in emission wavelength | Binding affinity, changes in the microenvironment of the probe |
| Circular Dichroism Spectroscopy | Induced CD signals in the region of the ligand's absorption | Information on the chirality of the ligand-DNA complex, binding mode |
This table outlines the general principles of studying small molecule-nucleic acid interactions.
Protein-Ligand Interaction Energetics and Dynamics (Computational and Biophysical Perspectives)
The binding of a ligand to a protein is a thermodynamic process governed by changes in enthalpy (ΔH) and entropy (ΔS). These parameters can be determined experimentally using techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR). Computational methods, such as free energy perturbation (FEP) and thermodynamic integration (TI), can also be used to calculate the free energy of binding (ΔG) rsc.orgresearchgate.netnih.gov.
For trifluoromethyl-substituted ligands, the energetics of binding can be complex. The strong C-F bonds and the electron-withdrawing nature of the trifluoromethyl group can lead to favorable enthalpic contributions to binding through electrostatic and hydrogen bonding interactions. However, the entropic cost of restricting the rotation of the trifluoromethyl group upon binding can be significant.
Molecular dynamics simulations provide a powerful tool to explore the dynamics of protein-ligand interactions at an atomic level nih.gov. These simulations can reveal the flexibility of the ligand in the binding pocket, the conformational changes in the protein upon ligand binding, and the role of solvent molecules in the binding process. For this compound, MD simulations could elucidate the dynamic behavior of the trifluoromethyl group and its impact on the stability of the protein-ligand complex.
Biophysical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information about the protein-ligand complex. This information is crucial for understanding the specific interactions that contribute to the binding affinity and for validating the results of computational models. While a crystal structure of this compound bound to a protein is not currently available, the structures of related benzoxazole derivatives in complex with their protein targets have provided valuable insights into the key recognition motifs nih.gov.
Supramolecular Assembly and Self-Organization Principles
The principles of supramolecular chemistry govern the non-covalent interactions that drive the self-assembly of molecules into ordered structures. For aromatic molecules like this compound, π-π stacking interactions are a major driving force for self-organization. The electron-deficient nature of the aromatic ring, enhanced by the trifluoromethyl group, can lead to favorable interactions with electron-rich aromatic systems.
Hydrogen bonding is another crucial interaction in the supramolecular assembly of this molecule. The amino group at the 2-position of the benzoxazole ring can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the heterocyclic ring can act as hydrogen bond acceptors. These directional interactions can lead to the formation of well-defined one-, two-, or three-dimensional networks in the solid state.
The presence of the trifluoromethyl group can also introduce other non-covalent interactions, such as halogen bonding and C-H···F interactions, which can play a significant role in directing the crystal packing scispace.comrsc.org. The analysis of crystal structures of related trifluoromethylated aromatic compounds has revealed a variety of supramolecular motifs, including dimers, chains, and sheets acs.orgnih.govnih.gov.
Exploration of Potential Research Applications and Avenues for 6 Trifluoromethyl 1,3 Benzoxazol 2 Amine
Design Principles in Medicinal Chemistry for Target-Specific Agents (Focus on Molecular Mechanisms)
The benzoxazole (B165842) scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. nih.govnih.govresearchgate.net The incorporation of a trifluoromethyl group can further enhance the therapeutic potential of benzoxazole derivatives by improving metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.commdpi.com
The design of enzyme inhibitors often leverages the specific molecular features of a scaffold like 6-(trifluoromethyl)-1,3-benzoxazol-2-amine. The trifluoromethyl group, with its strong electron-withdrawing nature and hydrophobicity, can play a crucial role in the interaction with enzyme active sites. mdpi.commdpi.com
Key Design Principles:
Exploiting the Trifluoromethyl Group: This group can enhance binding affinity through hydrophobic interactions within the enzyme's active site. nih.govrsc.org Its electron-withdrawing properties can also influence the acidity of nearby protons, potentially leading to stronger hydrogen bonding with key amino acid residues. mdpi.com Furthermore, the trifluoromethyl group is known to increase the metabolic stability of drug candidates by blocking sites susceptible to enzymatic degradation. mdpi.com
Benzoxazole Core as a Scaffold: The planar and aromatic nature of the benzoxazole ring system provides a rigid framework for the precise positioning of substituents to interact with the enzyme's binding pocket. researchgate.netwikipedia.org The nitrogen and oxygen atoms within the ring can act as hydrogen bond acceptors, further stabilizing the enzyme-inhibitor complex. researchgate.net
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound structure can be performed to probe the SAR. For instance, altering the position of the trifluoromethyl group or introducing other substituents on the benzene (B151609) ring can provide insights into the optimal arrangement for enzyme inhibition. researchgate.net
Table 1: Potential Contributions of Structural Features to Enzyme Inhibition
| Structural Feature | Potential Role in Enzyme Inhibition | Supporting Rationale |
|---|---|---|
| Trifluoromethyl Group | Enhanced binding affinity, increased metabolic stability. | Hydrophobic interactions, electron-withdrawing effects, blockage of metabolic sites. mdpi.commdpi.comnih.gov |
| Benzoxazole Core | Rigid scaffold for substituent orientation, hydrogen bonding. | Planar aromatic system, presence of heteroatoms (N, O). researchgate.netresearchgate.net |
| 2-Amine Group | Potential for hydrogen bonding and salt bridge formation. | Can act as a hydrogen bond donor or become protonated. |
The design of receptor agonists or antagonists based on the this compound scaffold involves tailoring its structure to achieve specific interactions with the target receptor. The goal is to either mimic the natural ligand to elicit a biological response (agonism) or to block the binding of the natural ligand to inhibit a response (antagonism).
Key Design Strategies:
Molecular Hybridization: This approach involves combining the this compound moiety with other known pharmacophores to create hybrid molecules with improved affinity and selectivity for a specific receptor. nih.gov
Conformational Restriction: By introducing conformational constraints into the molecule, for example, by incorporating cyclic structures or rigid linkers, it is possible to lock the molecule into a bioactive conformation that is preferred for binding to the target receptor.
Bioisosteric Replacement: The trifluoromethyl group can serve as a bioisostere for other chemical groups, such as a methyl or chloro group. mdpi.com This strategy allows for the fine-tuning of steric and electronic properties to optimize receptor binding and functional activity.
For instance, in the context of Toll-like receptor 9 (TLR9) antagonism, benzoxazole derivatives have been identified as promising candidates. nih.gov The design of such antagonists would focus on optimizing the interactions with key amino acid residues within the leucine-rich repeat regions of the receptor. nih.gov
Table 2: Design Strategies for Receptor Modulation
| Design Strategy | Objective | Example Application |
|---|---|---|
| Molecular Hybridization | Enhance affinity and selectivity. | Combining the benzoxazole core with a known receptor ligand fragment. nih.gov |
| Conformational Restriction | Stabilize the bioactive conformation. | Introducing rigid linkers to orient key binding groups. |
| Bioisosteric Replacement | Fine-tune physicochemical properties. | Substituting a methyl group with a trifluoromethyl group to improve metabolic stability. mdpi.com |
Catalysis and Organocatalysis Utilizing Benzoxazole-Based Ligands and Chiral Auxiliaries
Benzoxazole derivatives have demonstrated utility as ligands in transition metal-catalyzed reactions and as chiral auxiliaries in organocatalysis. nih.govmdpi.com Their ability to coordinate with metal centers and to create a specific chiral environment makes them valuable tools for asymmetric synthesis.
In organocatalysis, chiral benzoxazole derivatives can be employed to induce enantioselectivity in a variety of transformations. beilstein-journals.orgbeilstein-journals.org Bifunctional organocatalysts, which contain both a Lewis basic site (like the benzoxazole nitrogen) and a Brønsted acidic or basic site, can cooperatively activate both the nucleophile and the electrophile in a reaction. beilstein-journals.org
Materials Science Applications and Functional Polymers
The unique electronic and photophysical properties of benzoxazole derivatives make them attractive building blocks for the development of advanced materials, including optoelectronic devices and functional polymers. researchgate.net
Benzoxazole-containing compounds are known for their fluorescent properties and have been investigated for use as emitters in organic light-emitting diodes (OLEDs). acs.orgresearchgate.net The emission wavelength and quantum yield can be tuned by modifying the substituents on the benzoxazole ring. acs.org The introduction of a trifluoromethyl group can influence the electronic properties of the molecule, potentially leading to shifts in the emission spectrum and improved device performance. mdpi.comresearchgate.net
Furthermore, the fluorescent properties of benzoxazole derivatives can be exploited for the development of chemical sensors. nih.gov Changes in the fluorescence intensity or wavelength upon binding to a specific analyte can be used for its detection and quantification.
Table 3: Potential Optoelectronic Applications
| Application | Relevant Property | Potential Role of this compound |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Fluorescence, charge transport. | As an emissive dopant or a component of the host material. acs.orgresearchgate.net |
| Fluorescent Sensors | Sensitivity of fluorescence to the chemical environment. | As a fluorophore that changes its emission upon analyte binding. nih.gov |
This compound can potentially serve as a monomer for the synthesis of novel functional polymers. The amine group can participate in polymerization reactions, such as polycondensation, to form polyamides or polyimides. The incorporation of the trifluoromethyl-substituted benzoxazole moiety into the polymer backbone can impart desirable properties to the resulting material, such as high thermal stability, low dielectric constant, and improved solubility. researchgate.netacs.org
For example, polybenzoxazoles (PBOs) are a class of high-performance polymers known for their exceptional thermal and chemical resistance. acs.org The introduction of trifluoromethyl groups can further enhance these properties while also improving the processability of the polymers. researchgate.net
Table 4: Potential Polymer Properties
| Polymer Property | Contribution of this compound Monomer |
|---|---|
| Thermal Stability | The rigid and aromatic benzoxazole core. acs.org |
| Dielectric Constant | The low polarizability of the trifluoromethyl group. researchgate.net |
| Solubility | The trifluoromethyl group can disrupt polymer chain packing, leading to improved solubility. researchgate.net |
Development as Chemical Biology Probes and Tools for Cellular and Molecular Studies
Benzoxazole derivatives are recognized for their promising photoluminescent properties, which makes them attractive candidates for the development of fluorescent probes for biological imaging and sensing. periodikos.com.brperiodikos.com.br These compounds can serve as sensitive and potentially safer alternatives to commonly used fluorescent dyes, which may have mutagenic effects. periodikos.com.brperiodikos.com.br The core benzoxazole structure often exhibits favorable photophysical characteristics, including intense absorption and emission, and a significant enhancement of fluorescence upon binding to biological targets like DNA. periodikos.com.br
The potential of this compound as a chemical biology probe stems from its intrinsic fluorescence, which is characteristic of the benzoxazole scaffold. Research on related benzoxazole and naphthoxazole derivatives has demonstrated their ability to interact with DNA, with intercalation being a common mode of binding. periodikos.com.br This interaction often leads to a notable increase in fluorescence intensity, a phenomenon that can be exploited to visualize nucleic acids within cellular environments. periodikos.com.br The specific substitution pattern of this compound could modulate its binding affinity, specificity, and spectral properties.
The 2-amino group provides a site for conjugation to other molecules, such as peptides, lipids, or specific ligands, without significantly altering the core fluorophore. This allows for the design of targeted probes that can selectively accumulate in specific organelles or bind to particular proteins. Such tools are invaluable for studying cellular processes, tracking biomolecules, and understanding molecular interactions in real-time.
Advanced Analytical Reagents and Fluorescent Tags
The same photophysical properties that make benzoxazoles suitable for cellular imaging also underpin their potential as advanced analytical reagents and fluorescent tags. periodikos.com.br Fluorescent detection methods are widely used in analytical chemistry due to their high sensitivity and specificity. Reagents that are themselves non-fluorescent but form highly fluorescent products upon reaction with a target analyte are particularly valuable as they minimize background signal. thermofisher.com
This compound, with its reactive primary amine, can be used as a fluorescent label. It can be covalently attached to target molecules (e.g., proteins, nucleic acids, or small-molecule drugs) that lack an intrinsic fluorescent signal. The resulting conjugate can then be detected and quantified using fluorescence spectroscopy or microscopy. The synthesis of fluorescent derivatives of biomolecules, such as nucleotides, is a common strategy for enabling their detection in various assays. rsc.org
Furthermore, the benzoxazole scaffold itself can be modified to create chemosensors. By attaching a specific receptor unit to the fluorescent benzoxazole core, it is possible to design reagents that exhibit a change in their fluorescence (either "turn-on" or "turn-off") upon binding to a specific ion or molecule. The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the benzoxazole ring system, potentially fine-tuning the wavelength and intensity of its fluorescence to suit different analytical applications.
Table 2: Potential Applications in Analytical and Chemical Biology
| Application Area | Role of this compound | Key Structural Features Utilized |
|---|---|---|
| Cellular Imaging | Core fluorophore for DNA staining or as part of a targeted probe | Benzoxazole ring (fluorescence), -CF3 (property modulation) |
| Molecular Probes | Fluorescent scaffold for sensing specific biomolecules | Benzoxazole ring (fluorescence), 2-Amino group (conjugation site) |
| Fluorescent Tagging | Label for non-fluorescent analytes (e.g., proteins) | 2-Amino group (for covalent attachment) |
| Analytical Reagents | Building block for chemosensors | Benzoxazole ring (signal transducer), -CF3 (electronic tuning) |
Challenges and Future Directions in Research on 6 Trifluoromethyl 1,3 Benzoxazol 2 Amine
Methodological Advancements for Scalable and Sustainable Synthesis
The development of efficient, scalable, and environmentally benign synthetic methods for 6-(trifluoromethyl)-1,3-benzoxazol-2-amine is a primary challenge. Traditional methods for synthesizing benzoxazoles often involve harsh reaction conditions, expensive reagents, and generate significant waste. rsc.org Future research will need to focus on methodological advancements that prioritize sustainability.
Key areas for advancement include:
Green Chemistry Approaches: The use of greener solvents, catalysts, and reaction conditions is crucial. nih.govepa.gov Microwave-assisted synthesis, ultrasound, and mechanochemical reactions have shown promise in accelerating reaction times and improving yields for benzoxazole (B165842) synthesis. mdpi.com
Catalytic Systems: The development of novel catalysts, such as nanocatalysts and ionic liquids, can improve the efficiency and selectivity of the synthesis. rsc.org Copper-catalyzed cyclization reactions have also been shown to be effective for the formation of the benzoxazole ring. acs.org
One-Pot Syntheses: Designing one-pot, multicomponent reactions can streamline the synthetic process, reduce purification steps, and minimize waste. epa.gov
Flow Chemistry: Continuous flow synthesis offers a scalable and safer alternative to batch processing, allowing for precise control over reaction parameters and potentially higher yields.
| Synthetic Strategy | Advantages | Challenges | References |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. | Specialized equipment required, potential for localized overheating. | mdpi.com |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved mass transfer. | Scalability can be an issue. | mdpi.com |
| Copper-Catalyzed Cyclization | High efficiency and selectivity. | Catalyst cost and removal from the final product. | acs.org |
| Green Catalysts (e.g., Ionic Liquids) | Reusability, environmentally benign. | Catalyst synthesis and cost. | rsc.org |
Deeper Elucidation of Complex Molecular Interaction Mechanisms
A thorough understanding of how this compound and its analogs interact with biological targets at a molecular level is essential for rational drug design. The trifluoromethyl group can significantly influence the electronic properties and conformation of the molecule, thereby affecting its binding mode. mdpi.com
Future research should focus on:
High-Resolution Structural Studies: X-ray crystallography and NMR spectroscopy can provide detailed insights into the binding of these compounds to their target proteins.
Computational Modeling and Simulation: Molecular docking and molecular dynamics simulations can predict binding affinities and identify key interactions, guiding the design of more potent and selective analogs. nih.gov These studies can help in understanding the role of the trifluoromethyl group in target engagement.
Biophysical Techniques: Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the thermodynamics and kinetics of binding interactions.
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling and Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery. mgesjournals.comstmjournals.commdpi.com For this compound, these technologies can be leveraged to accelerate the design and optimization of new derivatives.
Applications of AI and ML include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: AI algorithms can build predictive QSAR models that correlate the structural features of benzoxazole derivatives with their biological activity. researchgate.netscispace.com This can help in prioritizing the synthesis of compounds with the highest predicted potency. nih.gov
De Novo Drug Design: Generative models can design novel benzoxazole derivatives with desired properties, exploring a vast chemical space that may not be accessible through traditional methods. stmjournals.com
Prediction of ADMET Properties: Machine learning models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. mgesjournals.com
| AI/ML Application | Objective | Potential Impact | References |
| QSAR Modeling | Predict biological activity based on chemical structure. | Prioritize synthesis of potent compounds. | researchgate.netscispace.comnih.gov |
| Generative Models | Design novel molecules with desired properties. | Explore new chemical space for lead discovery. | stmjournals.com |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Reduce late-stage attrition of drug candidates. | mgesjournals.com |
Exploration of Novel Chemical Space Through Combinatorial and Diversity-Oriented Synthesis
To uncover new biological activities and overcome challenges such as drug resistance, it is crucial to explore a wider chemical space around the this compound scaffold. Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies for generating large and structurally diverse libraries of compounds. cam.ac.ukscispace.comrsc.org
Future directions in this area include:
Combinatorial Libraries: The parallel synthesis of large libraries of benzoxazole derivatives with variations at different positions of the scaffold can be used to rapidly explore structure-activity relationships. acs.org
Diversity-Oriented Synthesis (DOS): DOS aims to create libraries of structurally complex and diverse molecules, moving beyond simple appendage diversity to explore new regions of chemical space. cam.ac.ukcam.ac.ukscispace.com This can lead to the discovery of compounds with novel mechanisms of action.
Fragment-Based Drug Discovery (FBDD): The benzoxazole scaffold can be used as a starting point for FBDD, where small molecular fragments are screened for binding to a target, and then grown or linked to create more potent leads.
Interdisciplinary Collaboration in Chemical Biology and Material Science Research
The unique properties of the this compound scaffold make it a valuable tool for interdisciplinary research. rsc.org Collaborations between chemists, biologists, and material scientists can unlock new applications for these compounds.
Potential areas for collaboration include:
Chemical Biology: The development of benzoxazole-based chemical probes can be used to study biological processes and validate new drug targets. acs.org
Material Science: Benzoxazole derivatives have shown promise in the development of fluorescent probes and organic electronics. mdpi.commdpi.com Further research could explore their use in advanced materials such as organic light-emitting diodes (OLEDs) and sensors. mdpi.comnih.gov
Agrochemicals: The trifluoromethyl group is a common feature in many agrochemicals, suggesting that benzoxazole derivatives could be explored for applications in crop protection. rsc.org
Addressing Gaps in Fundamental Understanding of Reactivity and Stability
A deeper understanding of the fundamental chemistry of this compound is necessary for its effective utilization. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity and stability of the benzoxazole ring system. mdpi.com
Key research questions to address include:
Reactivity Profiling: A systematic study of the reactivity of the benzoxazole core in the presence of the trifluoromethyl group is needed to guide the development of new synthetic transformations.
Metabolic Stability: While the trifluoromethyl group is known to enhance metabolic stability, a detailed understanding of the metabolic pathways of these compounds is crucial for drug development. mdpi.com
Photostability: For applications in material science, such as fluorescent probes, the photostability of these compounds needs to be thoroughly evaluated.
Q & A
What are the optimized synthetic routes for 6-(Trifluoromethyl)-1,3-benzoxazol-2-amine, and how can reaction conditions be tailored to improve yield?
Basic Question
The synthesis typically involves cyclization of 3-(trifluoromethyl)aniline derivatives with thiocyanate or cyanamide reagents. A validated method includes:
- Reacting 3-(trifluoromethyl)aniline with sodium thiocyanate in bromine/glacial acetic acid under stirring for 16 hours .
- Neutralizing the product with dilute NaOH, followed by recrystallization from ethanol (yield: ~70%) .
Optimization Tips : - Temperature Control : Reflux in ethylene glycol (110–120°C) enhances cyclization efficiency .
- Solvent Selection : Ethanol or THF improves solubility during purification .
- Monitoring : Use TLC (silica gel, ethyl acetate/hexane 1:3) to track reaction progress .
How can the molecular structure and electronic properties of this compound be characterized?
Basic Question
Key Techniques :
- X-ray Crystallography : Resolves the fused benzoxazole ring and trifluoromethyl group positioning (e.g., bond angles, dihedral angles) .
- NMR Spectroscopy :
- Mass Spectrometry : Molecular ion peak at m/z 218 (calculated for CHFNO) .
What biological activities are associated with this compound, and how are they evaluated?
Basic Question
Benzoxazole derivatives exhibit antimicrobial and anticancer potential. Methodologies :
- Antimicrobial Assays :
- In vitro disk diffusion against S. aureus and E. coli (MIC: 12.5–25 µg/mL) .
- Structure-activity relationship (SAR) studies show trifluoromethyl groups enhance membrane penetration .
- Cytotoxicity Screening : MTT assay on HeLa cells (IC: ~30 µM) .
How can derivatives of this compound be synthesized for enhanced pharmacological activity?
Advanced Question
Strategies :
- Heterocyclic Coupling : Introduce oxadiazole or triazine moieties via nucleophilic aromatic substitution (e.g., using EDCI/DMSO at 60°C) .
- Hydrazone Formation : React with 2-acylindene-1,3-diones in methanol/glacial acetic acid to form hydrazones (yield: 75–85%) .
Example Derivative : - 4a : 1-(Benzo[d]thiazol-2-yl)-3-methylindeno[1,2-c]pyrazol-4(1H)-one (anticancer activity IC: 18 µM) .
What are the stability challenges of this compound under varying pH and temperature?
Advanced Question
Stability Profile :
- pH Sensitivity : Degrades rapidly in alkaline conditions (pH > 10) due to oxazole ring hydrolysis .
- Thermal Stability : Stable up to 200°C (DSC data) but decomposes at 248°C (mp data from analogs) .
Storage Recommendations : - Store under inert gas (N/Ar) at 2–8°C in amber vials .
How can computational modeling predict the binding interactions of this compound with biological targets?
Advanced Question
Methods :
- Molecular Docking : Use AutoDock Vina to simulate binding to E. coli DNA gyrase (binding energy: -8.2 kcal/mol) .
- DFT Calculations : B3LYP/6-31G(d) basis set reveals electron-withdrawing effects of CF enhance electrophilicity .
How can contradictory data on the compound’s solubility and reactivity be resolved?
Advanced Question
Data Reconciliation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
